molecular formula C6H13NS B13296076 3-Methyltetrahydro-2h-thiopyran-4-amine

3-Methyltetrahydro-2h-thiopyran-4-amine

Cat. No.: B13296076
M. Wt: 131.24 g/mol
InChI Key: DFCMMCCARFDKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyltetrahydro-2H-thiopyran-4-amine is a heterocyclic compound with the molecular formula C6H13NS. It is a derivative of thiopyran, a sulfur-containing six-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyltetrahydro-2H-thiopyran-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-1,4-pentanedithiol with ammonia or amine derivatives under acidic or basic conditions to form the thiopyran ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-Methyltetrahydro-2H-thiopyran-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyltetrahydro-2H-thiopyran-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyltetrahydro-2H-thiopyran-4-amine involves its interaction with specific molecular targets. The sulfur atom in the thiopyran ring can form bonds with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or other proteins, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyltetrahydro-2H-thiopyran-4-amine is unique due to the presence of both the methyl and amine groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H13NS

Molecular Weight

131.24 g/mol

IUPAC Name

3-methylthian-4-amine

InChI

InChI=1S/C6H13NS/c1-5-4-8-3-2-6(5)7/h5-6H,2-4,7H2,1H3

InChI Key

DFCMMCCARFDKRO-UHFFFAOYSA-N

Canonical SMILES

CC1CSCCC1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.